molecular formula C20H17FN2O B12906260 6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918646-01-2

6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12906260
CAS No.: 918646-01-2
M. Wt: 320.4 g/mol
InChI Key: VFOVFVXBZCMBPS-UHFFFAOYSA-N
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Description

6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one ( 918645-97-3) is a specialized biquinoline derivative offered for research and development purposes. This compound features a complex molecular structure with the formula C21H19FN2O and a molecular weight of 334.39 g/mol . As a fused heterocyclic system, it represents a valuable scaffold in medicinal chemistry and drug discovery, particularly for the synthesis of novel bioactive molecules . Its structural complexity, including the fluoro-substituted quinoline moiety, makes it a compound of interest for exploring new chemical spaces and developing potential therapeutic agents. Researchers can utilize this advanced intermediate in various applications, such as investigating structure-activity relationships, developing kinase inhibitors, and exploring other targeted therapies. The compound is provided with high-quality standards for use in scientific laboratories. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. For specific handling, storage, and safety information, please refer to the available Safety Data Sheet.

Properties

CAS No.

918646-01-2

Molecular Formula

C20H17FN2O

Molecular Weight

320.4 g/mol

IUPAC Name

6-fluoro-4,4-dimethyl-1-quinolin-3-yl-3H-quinolin-2-one

InChI

InChI=1S/C20H17FN2O/c1-20(2)11-19(24)23(18-8-7-14(21)10-16(18)20)15-9-13-5-3-4-6-17(13)22-12-15/h3-10,12H,11H2,1-2H3

InChI Key

VFOVFVXBZCMBPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C2=C1C=C(C=C2)F)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a suitable fluorinated intermediate, followed by cyclization using a Lewis acid catalyst. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one (Target) C₂₀H₁₈FN₂O* ~337.38 g/mol 6-F, 4,4-dimethyl, fused biquinoline Enhanced lipophilicity, rigid scaffold
8-Chloro-3,4,4,5-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one C₂₂H₂₁ClN₂O 364.87 g/mol 8-Cl, 3,4,4,5-tetramethyl Chlorine increases polarity
5,7-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one C₂₀H₁₆F₂N₂O 338.35 g/mol 5,7-diF, 4,4-dimethyl Dual fluorine for stronger electronic effects
6-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one C₁₁H₁₂ClNO 209.67 g/mol 6-Cl, 4,4-dimethyl Simpler monocyclic structure

*Estimated based on analogs.

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size improve bioavailability compared to chlorine, which may increase molecular polarity .
  • Bicyclic vs. Monocyclic: The fused biquinoline system in the target compound offers a larger aromatic surface area, which could enhance π-π stacking interactions in drug-receptor binding .

Biological Activity

6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 395673-46-8
  • Molecular Formula : C₁₁H₁₂FNO
  • Molecular Weight : 193.22 g/mol

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. The structure of this compound suggests potential efficacy against various bacterial strains. A study highlighted that similar compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 1 to 64 µg/mL depending on the specific structure and substitutions present .

CompoundMIC (µg/mL)Bacterial Strain
6-Fluoro-Derivative16E. faecium AR-0783
Daptomycin1S. aureus
Vancomycin2S. aureus

Anticancer Properties

The anticancer activity of quinoline derivatives has been extensively studied. Compounds similar to this compound have shown varying degrees of efficacy against different cancer cell lines. For instance, compounds with structural similarities demonstrated reduced viability in Caco-2 cells (human colon cancer) and A549 cells (lung cancer), indicating potential anticancer properties .

CompoundCell LineViability (%)Reference
Compound ACaco-239.8
Compound BA54935.0
Compound CCaco-220.6

The biological activity of quinoline derivatives is often attributed to their ability to interact with cellular targets such as enzymes and receptors. For example:

  • Antibacterial Mechanism : The presence of halogen substituents enhances the lipophilicity and reactivity of the compounds, allowing better penetration into bacterial cells and stronger interactions with microbial targets .
  • Anticancer Mechanism : The compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

Study on Antimicrobial Activity

In a comparative study involving various quinoline derivatives, it was found that those with electron-withdrawing groups exhibited superior antimicrobial activity against multidrug-resistant strains compared to their unsubstituted counterparts. This suggests that structural modifications can significantly enhance bioactivity .

Study on Anticancer Efficacy

A recent investigation reported that specific substitutions on the quinoline backbone led to enhanced anticancer activity against Caco-2 cells. The study emphasized the importance of structural diversity in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one?

  • Answer : The compound is synthesized via radical cyclization or fluorination of pre-functionalized dihydroquinolinone scaffolds. For example:

  • Radical cyclization : Use 6-fluoro-substituted precursors with radical initiators (e.g., AIBN) under inert conditions to form the bicyclic core .
  • Fluorination : Introduce fluorine via electrophilic fluorinating agents (e.g., Selectfluor) at the C6 position of 4,4-dimethyl-3,4-dihydroquinolin-2-one intermediates .
    • Key reagents : LiAlH₄ for reduction steps, THF as solvent, and SOCl₂ for activation .

Q. How is the compound characterized structurally?

  • Answer : Use a combination of:

  • Mass spectrometry : Confirm molecular weight (e.g., monoisotopic mass: 165.058992 for fluoro-analogs) .
  • NMR spectroscopy : Analyze 1^1H and 13^13C signals to verify fluorine substitution and dihydroquinoline ring conformation .
  • X-ray crystallography : Resolve tautomeric forms (e.g., annular tautomerism in dihydroquinoline derivatives) .

Q. What biological activities are associated with fluorinated dihydroquinolinones?

  • Answer : Fluorinated analogs exhibit:

  • Enzyme inhibition : Acetylcholinesterase (AChE) inhibition (IC₅₀ values: 0.5–10 µM for substituted derivatives) .
  • Receptor modulation : Interaction with neurotransmitter receptors (e.g., GABAₐ) due to fluorine’s electronegativity .
  • Antimicrobial activity : Fluorine enhances lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can synthetic yields be optimized for 6-fluoro-dihydroquinolinones?

  • Answer :

  • Precursor design : Use electron-withdrawing groups (e.g., nitro) at C6 to facilitate fluorination .
  • Reaction conditions : Optimize temperature (70–90°C) and solvent polarity (e.g., DMF for polar intermediates) .
  • Catalysis : Employ Pd-catalyzed cross-coupling for late-stage fluorination .
    • Example : LiAlH₄-mediated reduction of ketones in THF achieves >80% yield for dihydroquinoline intermediates .

Q. How to resolve contradictions in spectral data for fluorine-containing analogs?

  • Answer :

  • Dynamic NMR : Analyze 19^19F NMR to detect conformational exchange (e.g., axial-equatorial fluorine shifts) .
  • Computational validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (error margin <0.1 ppm) .
  • Crystallographic cross-check : Validate tautomeric forms (e.g., 4,4-dimethyl vs. 3,4-dihydro configurations) .

Q. What strategies improve the bioactivity of fluorinated dihydroquinolinones?

  • Answer :

  • Structure-activity relationship (SAR) :
Substituent PositionEffect on AChE Inhibition
C6-Fluorine↑ Binding affinity (ΔG = −2.1 kcal/mol)
C4-Methyl↓ Metabolic degradation
C3-Ketone↑ Hydrogen bonding
Source:
  • Hybrid analogs : Combine with benzodiazepine moieties to enhance CNS penetration .

Methodological Considerations

  • Safety protocols : Handle fluorinated intermediates in fume hoods; consult SDS for 6-hydroxy-1H-quinolin-4-one analogs (CAS 3517-61-1) for toxicity data .
  • Data validation : Cross-reference ChemSpider IDs (e.g., 8901042) and PubChem entries to confirm compound identity .

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